molecular formula C6H11F2N B1530775 5,5-Difluoro-2-methylpiperidine CAS No. 1558372-10-3

5,5-Difluoro-2-methylpiperidine

Cat. No.: B1530775
CAS No.: 1558372-10-3
M. Wt: 135.15 g/mol
InChI Key: OEHYRIXXINTFQA-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-methylpiperidine: is a heterocyclic organic compound consisting of a piperidine ring with two fluorine atoms and one methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2-methylpiperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of 2-methylpiperidine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoro-2-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: 5,5-Difluoro-2-methylpiperidine is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated piperidines are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity .

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    2,2-Difluoropiperidine: Similar in structure but lacks the methyl group.

    2-Methylpiperidine: Similar but without fluorine atoms.

    5-Fluoro-2-methylpiperidine: Contains only one fluorine atom.

Uniqueness: 5,5-Difluoro-2-methylpiperidine is unique due to the presence of two fluorine atoms at the 5-position and a methyl group at the 2-position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

5,5-difluoro-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-5-2-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHYRIXXINTFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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